Eragidomide, also known as CC-90009, is a novel compound primarily recognized for its role as a cereblon E3 ubiquitin ligase modulator. It belongs to a class of drugs that induce targeted protein degradation, leveraging the ubiquitin-proteasome system to selectively degrade specific proteins associated with various diseases, particularly hematologic malignancies. The compound has been studied for its potential therapeutic applications in treating conditions such as acute myeloid leukemia and multiple myeloma.
Eragidomide is classified as an immunomodulatory drug and a molecular glue that facilitates the recruitment of target proteins to the cereblon E3 ligase complex. This mechanism allows it to induce the degradation of proteins like GSPT1, which plays a critical role in translation termination. The drug is part of a broader category of compounds known as cereblon modulators, which have shown promise in enhancing the efficacy of cancer therapies by targeting specific pathways involved in tumor growth and survival .
The synthesis of eragidomide involves several key steps utilizing a cereblon E3 ligase modulator platform. The process typically includes:
The specific synthetic route can vary but generally follows established methodologies for creating glutarimide derivatives .
Eragidomide's molecular structure features a glutarimide core that is crucial for its interaction with cereblon. The compound can be represented by its chemical formula , with a molecular weight of approximately 283.31 g/mol.
Key structural characteristics include:
The three-dimensional conformation of eragidomide is essential for its mechanism of action, allowing it to fit into the protein-protein interaction sites effectively .
Eragidomide operates through several chemical reactions that underpin its mechanism of action:
This cascade illustrates how eragidomide utilizes chemical interactions to achieve targeted degradation effectively .
The mechanism by which eragidomide exerts its effects involves several steps:
This targeted approach allows for selective degradation without affecting other cellular proteins, highlighting eragidomide's potential as a therapeutic agent .
Eragidomide is primarily explored for its applications in oncology:
The ongoing research into eragidomide aims to better understand its efficacy, safety profile, and potential combination strategies with other therapeutic agents .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2